molecular formula C27H32N2O4S B398211 N-[4-(1-adamantyl)phenyl]-4-(4-morpholinylsulfonyl)benzamide CAS No. 304695-23-6

N-[4-(1-adamantyl)phenyl]-4-(4-morpholinylsulfonyl)benzamide

Cat. No.: B398211
CAS No.: 304695-23-6
M. Wt: 480.6g/mol
InChI Key: KHODOSUKVFAXDN-UHFFFAOYSA-N
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Description

N-[4-(1-adamantyl)phenyl]-4-(4-morpholinylsulfonyl)benzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. The compound features an adamantyl group, a phenyl ring, a morpholinylsulfonyl group, and a benzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-adamantyl)phenyl]-4-(4-morpholinylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the adamantyl and morpholinylsulfonyl intermediates. These intermediates are then coupled with a benzamide derivative under specific reaction conditions. Common reagents used in the synthesis include strong acids or bases, organic solvents, and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography, and quality control measures to verify the compound’s structure and composition.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-adamantyl)phenyl]-4-(4-morpholinylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzamide and morpholinylsulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-[4-(1-adamantyl)phenyl]-4-(4-morpholinylsulfonyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of N-[4-(1-adamantyl)phenyl]-4-(4-morpholinylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The adamantyl group, in particular, is known for its ability to enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3-hydroxy-1-adamantyl)phenyl]-4-(4-morpholinylsulfonyl)benzamide
  • N-1-adamantyl-4-(4-morpholinylsulfonyl)benzamide

Uniqueness

N-[4-(1-adamantyl)phenyl]-4-(4-morpholinylsulfonyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[4-(1-adamantyl)phenyl]-4-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O4S/c30-26(22-1-7-25(8-2-22)34(31,32)29-9-11-33-12-10-29)28-24-5-3-23(4-6-24)27-16-19-13-20(17-27)15-21(14-19)18-27/h1-8,19-21H,9-18H2,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHODOSUKVFAXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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